5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains both an oxazole and a thiophene ring
Scientific Research Applications
5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile typically involves the reaction of a thiophene derivative with an oxazole precursor. One common method involves the cyclization of a hydrazine derivative with a thiophene-2-carboxylic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole and thiophene rings.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Various substituted oxazole and thiophene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazinyl-2-methoxyphenol: This compound has similar hydrazinyl and oxazole functionalities but differs in the aromatic ring structure.
5-Hydrazinyl-2-nitropyridine hydrochloride: Another compound with a hydrazinyl group, but with a pyridine ring instead of a thiophene ring.
Uniqueness
5-Hydrazinyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both thiophene and oxazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and drug design.
Properties
IUPAC Name |
5-hydrazinyl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c9-4-5-7(12-10)13-8(11-5)6-2-1-3-14-6/h1-3,12H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQURUHEVBGSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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